molecular formula C14H20N2O2 B194402 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile CAS No. 29277-73-4

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile

Cat. No.: B194402
CAS No.: 29277-73-4
M. Wt: 248.32 g/mol
InChI Key: VGJIPAKCLDHBAL-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropylamino group, and a phenylacetonitrile moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(2-Hydroxy-3-(isopropylamino)-propoxy)benzaldehyde.

    Formation of the Final Product: The intermediate is then reacted with acetonitrile under specific conditions to form the final product. This step often requires the use of catalysts and controlled reaction environments to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and specific reaction conditions to achieve desired products.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups on the phenyl ring, depending on the reagents used.

Scientific Research Applications

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Hydroxy-3-(methylamino)-propoxy)phenyl)acetonitrile
  • 2-(4-(2-Hydroxy-3-(ethylamino)-propoxy)phenyl)acetonitrile
  • 2-(4-(2-Hydroxy-3-(tert-butylamino)-propoxy)phenyl)acetonitrile

Uniqueness

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications, distinguishing it from other similar compounds with different substituents.

Properties

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJIPAKCLDHBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338884
Record name (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29277-73-4
Record name (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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